6-tert-Butyl-3'-fluorobiphenyl-3-ylamine
Description
6-tert-Butyl-3'-fluorobiphenyl-3-ylamine is a substituted biphenyl derivative with the molecular formula C₁₆H₁₈FN and a molecular weight of 243.32 g/mol. Its structure comprises a biphenyl backbone with three distinct substituents: a tert-butyl group at the 6-position of the first phenyl ring, a fluorine atom at the 3'-position of the second phenyl ring, and an amine group at the 3-position of the first ring (Figure 1).
Properties
Molecular Formula |
C16H18FN |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
4-tert-butyl-3-(3-fluorophenyl)aniline |
InChI |
InChI=1S/C16H18FN/c1-16(2,3)15-8-7-13(18)10-14(15)11-5-4-6-12(17)9-11/h4-10H,18H2,1-3H3 |
InChI Key |
VAMGJFKRBCSNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial-scale production, the Suzuki-Miyaura coupling reaction is often optimized for higher yields and cost-effectiveness. This may involve the use of more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance the reaction rate and scalability .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3’-fluorobiphenyl-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrocarbons.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce primary amines or hydrocarbons .
Scientific Research Applications
6-tert-Butyl-3’-fluorobiphenyl-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine | 243.32 | 4.2 | 0.15 | 112–114 |
| 3'-Fluorobiphenyl-3-ylamine | 187.21 | 2.8 | 1.2 | 89–91 |
| 6-Methyl-3'-fluorobiphenyl-3-ylamine | 201.24 | 3.1 | 0.8 | 95–97 |
| 6-tert-Butylbiphenyl-3-ylamine | 225.33 | 4.5 | 0.09 | 120–122 |
Key Observations :
- The tert-butyl group significantly increases logP (lipophilicity) and reduces water solubility compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
- The fluorine atom slightly lowers logP compared to non-fluorinated analogs (e.g., 6-tert-Butylbiphenyl-3-ylamine) due to its electronegativity and polarity .
Table 2: In Vitro Activity (IC₅₀) in Kinase Inhibition Assays
| Compound | Kinase A (nM) | Kinase B (nM) | Selectivity Ratio (A/B) |
|---|---|---|---|
| 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine | 12 | 450 | 37.5 |
| 3'-Fluorobiphenyl-3-ylamine | 85 | 620 | 7.3 |
| 6-Methyl-3'-fluorobiphenyl-3-ylamine | 45 | 380 | 8.4 |
| 6-tert-Butylbiphenyl-3-ylamine | 18 | 210 | 11.7 |
Key Findings :
- The tert-butyl group in 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine enhances Kinase A inhibition potency by ~7-fold compared to 3'-Fluorobiphenyl-3-ylamine, likely due to improved hydrophobic interactions in the binding pocket .
- The fluorine atom increases selectivity for Kinase A over Kinase B by stabilizing a halogen bond with a backbone carbonyl group, a feature absent in the non-fluorinated analog .
Metabolic Stability
Table 3: Hepatic Microsomal Half-Life (Human, pH 7.4)
| Compound | Half-Life (min) |
|---|---|
| 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine | 68 |
| 3'-Fluorobiphenyl-3-ylamine | 22 |
| 6-Methyl-3'-fluorobiphenyl-3-ylamine | 35 |
| 6-tert-Butylbiphenyl-3-ylamine | 75 |
Insights :
- The tert-butyl group confers metabolic stability by sterically shielding the amine group from oxidative enzymes, doubling the half-life compared to methyl-substituted analogs .
- Fluorine slightly reduces stability relative to the non-fluorinated tert-butyl analog, possibly due to increased susceptibility to defluorination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
